molecular formula C21H16N2O3 B5668691 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide

Cat. No.: B5668691
M. Wt: 344.4 g/mol
InChI Key: JDFBNXDWHVHDLV-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide is a benzamide derivative featuring a benzoxazole heterocycle and a 3-hydroxyphenyl substituent. Benzoxazole, a bicyclic structure containing oxygen and nitrogen, confers rigidity and electronic properties that influence binding to biological targets. This compound’s structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes like histone deacetylases (HDACs) or mitochondrial permeability transition pores (mPTP) .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-13-6-8-14(9-7-13)20(25)22-15-10-11-16(18(24)12-15)21-23-17-4-2-3-5-19(17)26-21/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFBNXDWHVHDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of nanocatalysts or metal catalysts to facilitate the reaction . For instance, the reaction can be carried out in the presence of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves large-scale synthesis using optimized catalytic systems and eco-friendly pathways. The use of ionic liquid catalysts and other advanced techniques has been reported to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Catalysts, basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Benzoxazole vs. Benzothiazole
  • N-[4-(1,3-Benzothiazol-2-yl)-3-methylphenyl]-3-methylbenzamide (): Replaces benzoxazole with benzothiazole (sulfur instead of oxygen). A 3-methylphenyl group replaces the 3-hydroxyphenyl, reducing hydrogen-bonding capacity. Impact: Benzothiazole derivatives often exhibit enhanced metabolic stability but may show different selectivity profiles compared to benzoxazoles due to electronic differences .
Dihydrothiazole Derivatives
  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide (): Features a dihydrothiazole ring with a methoxyphenyl substituent. The non-aromatic thiazole ring introduces conformational flexibility. Impact: Reduced planarity compared to benzoxazole may decrease intercalation with planar biological targets (e.g., DNA or enzyme active sites) .

Substituent Effects on Bioactivity

Hydroxyphenyl vs. Trifluoromethylphenoxy
  • Compound 11f (): Contains a 3-(trifluoromethyl)phenoxy group. The CF₃ group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability but reducing solubility.
Piperazine-Linked Analogs
  • N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide derivatives (): Incorporate a piperazine linker, increasing molecular weight and basicity. Phenoxy substituents (e.g., 3-methylphenoxy in 11e) enhance steric bulk.

Pharmacological Profile Comparisons

HDAC Inhibition
  • Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) (): Potent HDAC1/3 inhibitor (IC₅₀ < 100 nM). The aminophenyl group chelates zinc in the HDAC active site. Comparison: The target compound’s benzoxazole may mimic this chelation via its nitrogen and oxygen atoms, though its hydroxyl group could provide additional hydrogen bonding for selectivity .
mPTP Modulation
  • Compound 1 (5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide) (): Activates mPTP inhibition in mitochondrial models. The isoxazole ring and trimethoxyphenyl group contribute to activity.

Structural and Analytical Data Comparison

Table 1: Key Properties of Selected Analogs

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Benzoxazole 3-Hydroxyphenyl, 4-MeBz ~348.4 Potential HDAC/mPTP modulator -
N-[4-(Benzothiazol-2-yl)-3-MePh]-3-MeBz Benzothiazole 3-Methylphenyl, 3-MeBz ~362.5 Unknown
Compound 11f Piperazine-linked 3-CF₃PhO, 4-MeBz ~542.6 HDAC inhibition
Compound 109 Linear alkylamide 2-Aminophenyl, 4-MeBz ~329.4 HDAC1/3 inhibition (IC₅₀ < 100 nM)

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoxazole moiety, which is known for its pharmacological significance. The molecular formula is C17H16N2O2C_{17}H_{16}N_{2}O_{2}, and it has a molecular weight of approximately 284.32 g/mol. The presence of hydroxy and methyl groups on the aromatic rings plays a crucial role in its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular, it has shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound's mechanism of action likely involves disrupting bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in various cancer cell lines by activating specific signaling pathways. For instance, it has been shown to inhibit the proliferation of breast cancer cells through modulation of the ERK signaling pathway .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells, thus reducing tumor growth.
  • Modulation of Signaling Pathways : It affects key signaling pathways involved in inflammation and cell survival, particularly in cancer contexts.

Case Studies and Experimental Data

Several studies have documented the biological activity of this compound:

  • Antimicrobial Testing : In vitro assays demonstrated that the compound had an MIC (Minimum Inhibitory Concentration) against S. aureus at concentrations as low as 20 µg/mL.
  • Anticancer Activity : A study reported that this compound reduced cell viability in triple-negative breast cancer (TNBC) cells by 50% at a concentration of 15 µM after 48 hours of treatment .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureEffective against S. aureusInduces apoptosis in TNBC
Compound AStructureModerate activityNo significant effect
Compound BStructureHigh activity against multiple pathogensModerate anticancer effects

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